5-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
5-(Bromomethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
Bromomethyl compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they might have good bioavailability .
Result of Action
Bromomethyl compounds are often used as intermediates in organic synthesis, suggesting that they might participate in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger substitution reactions. Moreover, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromomethylation of 2-fluorobenzonitrile. One common method is the reaction of 2-fluorobenzonitrile with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles. For example, reaction with sodium azide can yield the corresponding azide derivative.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Azide Derivative: From nucleophilic substitution with sodium azide.
Carboxylic Acid: From oxidation of the bromomethyl group.
Amine: From reduction of the nitrile group.
Scientific Research Applications
5-(Bromomethyl)-2-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
5-(Chloromethyl)-2-fluorobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.
Uniqueness: 5-(Bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct reactivity and properties compared to its analogs. The combination of these groups allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKPGIJZYZERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378781 | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180302-35-6 | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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